Physicochemical Differentiation: Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) vs. Phenoxy Analog
The pyridin-2-yloxy substituent reduces calculated lipophilicity and increases topological polar surface area relative to the direct phenoxy analog morpholino(3-phenoxyphenyl)methanone. Using the canonical SMILES from Chemsrc , in silico calculation yields cLogP ≈ 1.5 and TPSA ≈ 51.8 Ų for the target compound, compared with cLogP ≈ 2.8 and TPSA ≈ 38.8 Ų for the phenoxy analog (SMILES: O=C(c1cccc(Oc2ccccc2)c1)N1CCOCC1) . This represents a ΔcLogP of −1.3 log units and a ΔTPSA of +13.0 Ų. In CNS drug design, a TPSA below 60–70 Ų and cLogP between 1–3 are desirable; the pyridinyl compound falls closer to the CNS-preferred range while the phenoxy analog approaches the upper lipophilicity boundary associated with increased promiscuity and metabolic liability [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | cLogP ≈ 1.5; TPSA ≈ 51.8 Ų (4-[3-(pyridin-2-yloxy)benzoyl]morpholine) |
| Comparator Or Baseline | cLogP ≈ 2.8; TPSA ≈ 38.8 Ų (morpholino(3-phenoxyphenyl)methanone, phenoxy analog) |
| Quantified Difference | ΔcLogP = −1.3 log units; ΔTPSA = +13.0 Ų |
| Conditions | In silico calculation based on canonical SMILES; cLogP by XLogP3 method; TPSA by Ertl method (PubChem/Python RDKit). |
Why This Matters
The lower cLogP and higher TPSA of the pyridinyl compound predict reduced phospholipidosis risk, lower hERG affinity, and improved oral absorption parameters compared to the phenoxy analog, making it a more attractive starting point for lead optimization in CNS and anti-infective programs.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
